molecular formula C10H9BrO2 B13301382 4-(3-Bromophenyl)oxolan-2-one

4-(3-Bromophenyl)oxolan-2-one

Cat. No.: B13301382
M. Wt: 241.08 g/mol
InChI Key: ZYSYCPNKFSEMRO-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)oxolan-2-one ( 1376692-37-3) is a brominated derivative of γ-butyrolactone with a molecular formula of C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound features a gamma-lactone (oxolan-2-one) core structure substituted at the 4-position with a 3-bromophenyl group, making it a versatile and valuable building block in organic synthesis . The bromine atom on the phenyl ring serves as a reactive site, enabling further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, to create more complex structures. As such, it is primarily used in medicinal chemistry and materials science research as a key intermediate in the development of novel pharmaceutical candidates and functional materials. The lactone moiety itself can be manipulated, undergoing reactions such as ring-opening or reduction, to introduce diverse functional groups into the target molecule. Please note that this product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

4-(3-bromophenyl)oxolan-2-one

InChI

InChI=1S/C10H9BrO2/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-4,8H,5-6H2

InChI Key

ZYSYCPNKFSEMRO-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Organocatalytic Michael Addition Approach

One of the most effective and broadly applicable methods for synthesizing substituted oxolan-2-ones involves the organocatalytic Michael addition of 1,3-dicarbonyl compounds to nitroolefins. This strategy has been successfully applied to synthesize related bromophenyl-substituted oxolanones.

  • General reaction : Michael addition of 3-acetyldihydrofuran-2(3H)-one (a γ-butyrolactone derivative) to a bromonitrostyrene derivative.
  • Example : The synthesis of (S)-3-acetyl-3-[(R)-1-(4-bromophenyl)-2-nitroethyl]oxolan-2-one was achieved by reacting 3-acetyldihydrofuran-2(3H)-one with (E)-1-bromo-4-(2-nitrovinyl)benzene under organocatalytic conditions.
  • Catalysts : Typically chiral secondary amines or other organocatalysts that promote enantioselective carbon-carbon bond formation.
  • Outcome : Formation of chiral oxolanone with bromophenyl substituent, exhibiting defined stereochemistry at two chiral centers.
  • Advantages : High stereoselectivity, mild reaction conditions, and applicability to various substituted nitroolefins.

This method can be adapted for 3-bromophenyl derivatives by using the corresponding (E)-1-bromo-3-(2-nitrovinyl)benzene as the Michael acceptor.

Step Reactants Catalyst/Conditions Product Notes
1 3-Acetyldihydrofuran-2(3H)-one + (E)-1-bromo-3-(2-nitrovinyl)benzene Organocatalyst (e.g., chiral secondary amine), solvent (e.g., dichloromethane), room temperature 4-(3-Bromophenyl) substituted oxolan-2-one derivative with nitro group Enantioselective Michael addition
2 Reduction or further functional group manipulation Reducing agents or hydrolysis This compound Nitro group converted or removed to yield target lactone

Note: The exact reduction/hydrolysis steps depend on the desired final functionality.

Lactonization of Hydroxy Acids

Another classical approach for preparing substituted oxolan-2-ones involves intramolecular lactonization of 4-(3-bromophenyl)butanoic acid derivatives bearing a hydroxy group at the γ-position.

  • Synthesis route :
    • Start with 3-bromobenzyl bromide or 3-bromophenylacetic acid derivatives.
    • Perform nucleophilic substitution or Grignard reaction to introduce a hydroxyalkyl chain.
    • Oxidize or functionalize to obtain γ-hydroxy acid.
    • Cyclize under acidic or dehydrating conditions to form the lactone ring.
Step Reactants Conditions Product Notes
1 3-Bromophenylacetic acid + appropriate alkylating agent Base, solvent γ-Hydroxy acid intermediate Hydroxyl group introduced at γ-position
2 γ-Hydroxy acid Acidic conditions (e.g., p-TsOH, heat) This compound Intramolecular lactonization

Halogenation of Phenyl-Substituted Oxolanones

Selective bromination of phenyl-substituted oxolan-2-ones at the 3-position of the phenyl ring can also be a route:

  • Starting from 4-phenyl-oxolan-2-one, perform electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • This method requires careful control to avoid over-bromination or ring bromination.

Analytical Data and Structural Confirmation

Crystallographic Data (Related Compound)

  • The crystal structure of related bromophenyl-substituted oxolanones shows an envelope conformation of the oxolanone ring.
  • Chiral centers are well-defined, with typical bond lengths and angles consistent with lactone rings.
  • Weak intermolecular hydrogen bonding stabilizes crystal packing.
Parameter Value
Space group Monoclinic
Unit cell dimensions a = 9.62 Å, b = 6.65 Å, c = 12.05 Å, β = 105.79°
Volume 742.6 ų
R-factor 0.033 (refinement quality)

Spectroscopic Characterization

  • NMR (1H and 13C) : Characteristic signals for oxolanone ring protons and aromatic protons of the bromophenyl group.
  • Mass Spectrometry : Molecular ion peak consistent with C10H7BrO2.
  • IR Spectroscopy : Strong lactone carbonyl absorption near 1760 cm⁻¹.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Organocatalytic Michael Addition Michael addition of 3-acetyldihydrofuran-2(3H)-one to bromonitrostyrene derivatives High stereoselectivity, mild conditions Requires access to nitroolefin precursors, catalyst optimization
Lactonization of Hydroxy Acids Synthesis of γ-hydroxy acid followed by acid-catalyzed cyclization Straightforward, scalable Multi-step synthesis, requires functional group manipulations
Aromatic Bromination Electrophilic bromination of phenyl-substituted oxolan-2-one Direct introduction of bromine Risk of over-bromination, regioselectivity challenges

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxolan-2-one derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

4-(3-Bromophenyl)oxolan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)oxolan-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4-(3-Bromophenyl)oxolan-2-one and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Analytical Data References
This compound 4-(3-Bromophenyl) 243.07 (calculated) Expected higher hydrophobicity due to bromine -
Pilocarpine (PIL) 3-Ethyl, 4-[(1-methyl-1H-imidazol-5-yl)methyl] ~208.26 Alkaloid with cholinergic activity; LC-MS/NMR confirmed
Epimahanimbine (EPI) 3-[(S)-Hydroxy(phenyl)methyl], 4-[(1-methyl-1H-imidazol-5-yl)methyl] ~352.41 Stereoisomers resolved via HPLC and NMR
3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one Bis(4-hydroxy-3-methoxyphenyl) groups at C3 and C4 586.70 Dibenzylbutyrolactone lignan; antioxidant potential
4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one 4-(4-Hydroxy-3-methoxybenzyl) 222.24 Lower steric hindrance; resolved via X-ray/NMR
4-(Aminomethyl)oxolan-2-one hydrochloride 4-(Aminomethyl) with HCl salt ~151.59 (free base) Polar derivative; potential pharmaceutical intermediate

Physicochemical Properties

  • Hydrophobicity : The bromine atom in this compound increases lipophilicity compared to hydroxy- or methoxy-substituted analogues (e.g., 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one) . This may reduce water solubility but enhance membrane permeability.
  • Spectroscopic Signatures : Similar lactones (e.g., PIL, EPI) show distinct NMR and LC-MS profiles. For instance:
    • ¹H NMR : Lactone protons (C2 carbonyl adjacent) resonate at δ ~4.5–5.0 ppm. Aromatic protons in bromophenyl derivatives would appear downfield (~δ 7.0–7.5 ppm) due to bromine’s electron-withdrawing effect .
    • LC-MS : A molecular ion peak at m/z 243 (M+H⁺) is expected for this compound, analogous to PIL (m/z 209) .

Biological Activity

4-(3-Bromophenyl)oxolan-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparison of similar compounds.

Chemical Structure and Properties

This compound features a five-membered lactone ring with a brominated phenyl substituent. The presence of the bromine atom enhances its electrophilic properties, making it suitable for various biological interactions. Its molecular formula is C₉H₈BrO₂, indicating the presence of carbon, hydrogen, bromine, and oxygen atoms.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in critical biochemical pathways such as:

  • Inflammation : The compound may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Cell Proliferation : It could influence cell cycle regulation and apoptosis, making it a candidate for anticancer research.

The exact mechanisms remain to be fully elucidated through further experimental studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Preliminary data suggest potential anticancer properties through the induction of apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by interfering with inflammatory mediators.
  • Antimicrobial Properties : Similar compounds have shown efficacy against certain bacterial strains, indicating a potential role in treating infections.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with the compound led to significant apoptosis, as evidenced by increased annexin V-FITC positivity. The study reported a 22-fold increase in late apoptotic cells compared to control groups, suggesting strong anticancer potential.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory pathways, this compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential utility as an anti-inflammatory agent in conditions such as rheumatoid arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeUnique Features
5-[(4-Hydroxyphenyl)methyl]oxolan-2-oneOxolanone derivativeHydroxyl group enhances solubility and reactivity
7-[(2-Bromophenyl)methoxy]-4-phenyl-2H-chromen-2-oneChromenone derivativeExhibits strong fluorescence properties
2-(2-Bromophenyl)-4-(oxolan-2-yl)butan-2-olAlcohol derivativeContains an alcohol functional group

This table illustrates how variations in substituents can influence biological activity and pharmacological profiles.

Q & A

Q. What are the key synthetic routes for 4-(3-Bromophenyl)oxolan-2-one?

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions . For example:

  • Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 3-bromophenylboronic acid) and a preformed oxolan-2-one scaffold.
  • Cyclization reactions using brominated precursors, such as bromo-substituted γ-lactones, under acidic or basic conditions .
    Methodological Tip : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize side products like debromination or ring-opening.

Q. How is this compound characterized spectroscopically?

  • NMR : 1H^1H and 13C^{13}C NMR identify the bromophenyl group (downfield shifts at ~7.2–7.8 ppm for aromatic protons) and the oxolan-2-one ring (e.g., carbonyl carbon at ~170–175 ppm).
  • IR : Confirm the lactone carbonyl stretch (~1750–1780 cm1^{-1}) and C-Br vibration (~550–600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ for C10_{10}H9_9BrO2_2, expected m/z ≈ 256.97) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Use SHELXL for small-molecule refinement to model the bromine atom’s anisotropic displacement parameters and validate bond lengths/angles .
  • ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks, critical for confirming stereochemistry and intermolecular interactions .
    Example : A recent study resolved a bromophenyl-oxolanone derivative’s twisted conformation using SHELXL, revealing a dihedral angle of 15° between the aryl and lactone planes .

Q. What role do hydrogen-bonding patterns play in the crystallization of this compound?

  • Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R22(8)R_2^2(8) chains formed via C=O···H–O interactions.
  • Key Insight : The bromine atom’s steric bulk may disrupt planar packing, favoring helical hydrogen-bonded networks, as seen in related brominated lactones .

Q. How does the bromine substituent influence reaction pathways in functionalization studies?

  • Electrophilic aromatic substitution is hindered at the meta position due to bromine’s electron-withdrawing effect.
  • Buchwald-Hartwig amination or Ullmann coupling can replace bromine with amines/aryl groups, but competing lactone ring-opening requires careful control of base strength .

Q. What computational methods predict the electronic properties of this compound?

  • DFT calculations (e.g., B3LYP/6-31G**) model HOMO-LUMO gaps, showing the bromine atom lowers the LUMO energy, enhancing electrophilic reactivity.
  • NBO analysis quantifies hyperconjugation between the lactone carbonyl and bromophenyl ring, affecting resonance stabilization .

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

  • Asymmetric catalysis : Use chiral oxazaborolidine catalysts in cycloaddition reactions or enzymatic resolution (e.g., lipases) to isolate enantiomers.
  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) separates diastereomers, validated by circular dichroism (CD) spectra .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Contradiction : Yields vary from 45% to 78% for Suzuki couplings, likely due to residual moisture or Pd catalyst poisoning.
  • Resolution : Use anhydrous solvents, degas reagents, and monitor reaction progress via TLC. Recent protocols recommend Pd(OAc)2_2/SPhos systems for improved efficiency .

Q. What analytical techniques differentiate polymorphs of this compound?

  • PXRD distinguishes polymorphic forms by unique diffraction patterns (e.g., 2θ = 12.5° vs. 14.2°).
  • DSC identifies melting points and phase transitions; a 2024 study reported Form I (mp 142°C) and Form II (mp 136°C) .

Q. How stable is this compound under acidic/basic conditions?

  • Acidic conditions : The lactone ring hydrolyzes to a carboxylic acid (t1/2_{1/2} ≈ 2 h at pH 2).
  • Basic conditions : Rapid ring-opening occurs (t1/2_{1/2} < 30 min at pH 12), forming a sodium carboxylate. Stabilize with non-nucleophilic bases like DBU in synthetic workflows .

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